GSK626616 is a potent, low-molecular-weight, orally bioavailable compound discovered through high-throughput screening at GlaxoSmithKline (GSK) [, ]. It acts as a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3) enzyme [, ]. This kinase belongs to the DYRK family and negatively regulates erythropoiesis, the process of red blood cell production [, ]. GSK626616 exhibits significant potential as a research tool for understanding DYRK3 function and its role in various cellular processes, including erythropoiesis.
GSK-626616 is a potent and selective inhibitor of the dual specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3). It has garnered attention for its role in modulating various cellular processes, particularly those related to stress granule dynamics and mTORC1 signaling pathways. GSK-626616 is classified as a small molecule compound, specifically designed to inhibit DYRK family kinases, which are involved in numerous cellular functions, including cell proliferation and differentiation.
GSK-626616 was developed by GlaxoSmithKline and is being investigated for its potential therapeutic applications, particularly in hematological disorders such as anemia. The compound has been characterized in several studies that explore its biochemical properties and biological effects on various cell types.
GSK-626616 can be synthesized through a multi-step chemical process that involves the formation of key intermediates followed by coupling reactions. The synthesis typically includes:
GSK-626616 primarily acts through inhibition of DYRK3, which plays a critical role in various cellular signaling pathways. The compound's mechanism involves:
Technical details regarding its chemical reactivity include its stability under physiological conditions and its selectivity towards DYRK3 over other kinases.
GSK-626616 exerts its biological effects primarily through the inhibition of DYRK3 activity. This inhibition leads to:
Experimental data indicate that GSK-626616 effectively reduces protein synthesis in treated cells, highlighting its role in translational regulation during stress responses .
GSK-626616 has been shown to have an IC50 value of approximately 0.7 nM for DYRK3, indicating high potency . It exhibits about 20-fold selectivity over casein kinase 2 and negligible activity against a broad panel of other kinases .
GSK-626616 has several scientific uses:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3